N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is a complex organic compound characterized by its benzimidazole core fused with a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution reactions often employ strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties make it a promising candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Fluorobenzamide derivatives: These compounds contain the fluorobenzamide group but may have different core structures.
Uniqueness: N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is unique due to its specific combination of the benzimidazole core and the fluorobenzamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-9-5-6-10-15(14)21-17)22-18(23)12-7-3-4-8-13(12)19/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZPLODTPXPWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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